molecular formula C20H22N4O3 B11036623 3-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

3-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11036623
M. Wt: 366.4 g/mol
InChI Key: QQYGDQFDINTYAT-UHFFFAOYSA-N
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Description

The compound 3-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one belongs to the pyrimido-triazinone class, characterized by a fused pyrimidine-triazine core. This heterocyclic framework is substituted with a furan-2-ylmethyl group at position 3, a 4-methoxyphenyl moiety at position 1, and methyl groups at positions 7 and 6. Its synthesis likely follows strategies analogous to related pyrimido-triazinones, such as multi-step condensation and cyclization reactions .

Properties

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

3-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H22N4O3/c1-14-15(2)21-20-23(16-6-8-17(26-3)9-7-16)12-22(13-24(20)19(14)25)11-18-5-4-10-27-18/h4-10H,11-13H2,1-3H3

InChI Key

QQYGDQFDINTYAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N(CN(CN2C1=O)CC3=CC=CO3)C4=CC=C(C=C4)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. Common starting materials include furan derivatives, methoxyphenyl compounds, and various amines. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methoxyphenyl group.

    Reduction: Reduction reactions can occur at various sites, potentially altering the functional groups.

    Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, can modify the compound’s structure.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.

Medicine

Medicinal chemistry applications may explore the compound’s potential as a therapeutic agent, particularly in areas such as anti-cancer, anti-inflammatory, or antimicrobial treatments.

Industry

In the industrial sector, the compound could be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action for 3-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved could be related to signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity :

  • The furan-2-ylmethyl group in the target compound contrasts with thiophen-2-yl in ’s analogue. Thiophene’s sulfur atom enhances lipophilicity, which may improve membrane permeability compared to furan’s oxygen .
  • The 4-methoxyphenyl group in the target compound vs. phenyl or 3-methoxyphenyl in others suggests tunable electronic effects for target binding .

Bioactivity Implications: Amine-containing derivatives (e.g., dimethylaminoethyl in ) may exhibit CNS activity due to blood-brain barrier penetration. Thiophene-substituted compounds (e.g., ) are associated with anticancer activity, as seen in kinase inhibitors.

Synthetic Feasibility: The synthesis of pyrimido-triazinones often involves cyclocondensation of amidines with carbonyl compounds, as demonstrated for related structures .

Computational and Bioactivity Profiling Insights

  • Similarity Indexing: Using Tanimoto coefficients (), the target compound could be compared to known bioactive pyrimido-triazinones. For example, a high similarity score with ’s amine-containing analogue might predict overlapping targets, such as neurotransmitter receptors .
  • NCI-60 Screening : Compounds like those in could be tested in the NCI-60 panel () to correlate structural features (e.g., furan vs. thiophene) with growth inhibition patterns .

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